1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride chemical properties
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride chemical properties
Title: 1-(2-Phenylthiazol-5-YL)ethanamine Hydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary & Structural Significance
In the landscape of modern drug discovery, the rational design of small molecules heavily relies on versatile, stereochemically defined building blocks. 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride (and its dihydrochloride variant) represents a highly privileged pharmacophore scaffold. Characterized by a rigid 2-phenylthiazole core coupled with a flexible, chiral 1-aminoethyl moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including highly potent ADAMTS-5 inhibitors[1] and novel transition-metal chelators[2].
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular vector. The phenyl ring provides essential lipophilicity and π−π stacking capabilities, the thiazole acts as a bioisosteric hydrogen-bond acceptor, and the primary amine serves as a highly reactive nucleophile for further derivatization or as a salt-bridge donor in protein active sites[1].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of 1-(2-Phenylthiazol-5-yl)ethanamine is critical for optimizing reaction conditions, particularly in chemo-enzymatic approaches or transition-metal cross-coupling. The hydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the primary amine and to dramatically enhance aqueous solubility during biological assays.
Table 1: Key Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-(2-Phenylthiazol-5-yl)ethanamine dihydrochloride |
| CAS Registry Number | 921061-07-6[3][4] |
| Molecular Formula (Free Base) | C11H12N2S[5] |
| Molecular Weight (Free Base) | 204.29 g/mol [5] |
| Molecular Weight (Dihydrochloride) | 277.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Storage Conditions | +4°C, Inert atmosphere (Nitrogen/Argon), Light sensitive[3] |
| Primary Reactivity | Nucleophilic substitution, Amidation, Reductive amination |
Pharmacological Applications and Target Binding Logic
The 1-(2-Phenylthiazol-5-yl)ethanamine scaffold is not merely a structural spacer; it actively participates in target engagement.
ADAMTS-5 Inhibition
In the development of therapies for human cartilage degradation (osteoarthritis), researchers utilizing Encoded Library Technology (ELT) discovered that substituting a triazine core with a 2-phenylthiazole group yielded highly potent ADAMTS-5 inhibitors[1]. The spatial arrangement provided by the thiazole ring perfectly aligns the phenyl group into a deep hydrophobic pocket, while the ethanamine linkage allows for optimal vectoring of the primary amine into the solvent-exposed region or toward acidic residues[1].
Coordination Chemistry and Radiotracers
Beyond traditional small-molecule inhibition, the thiazole nitrogen and adjacent functional groups make this scaffold an excellent candidate for multidentate metal chelation. Derivatives of 2-phenylthiazole ethanamine have been successfully used to construct Palladium(II), Copper(II), and Rhenium(I) tricarbonyl complexes, which are evaluated for anti-inflammatory and cytotoxic properties, as well as Technetium-99m radiotracers for in vivo biodistribution studies[2][6].
Caption: Pharmacophore mapping of the 1-(2-Phenylthiazol-5-yl)ethanamine scaffold in target binding.
Synthetic Methodology & Causality
To synthesize 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride with high purity, a convergent synthetic route is preferred. The following workflow details the logical progression from raw materials to the final hydrochloride salt.
Causality in Design:
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Why Hantzsch Synthesis? The classical Hantzsch thiazole synthesis is chosen for the core construction because condensing thiobenzamide with an α -haloketone is highly regioselective and scalable[7].
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Why Reductive Amination? Converting the intermediate ketone (1-(2-phenylthiazol-5-yl)ethan-1-one) to the amine via reductive amination using ammonium acetate ( NH4OAc ) and sodium cyanoborohydride ( NaBH3CN ) allows for mild conditions that do not reduce the aromatic thiazole ring.
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Why Hydrochloride Salt? The free base of primary aliphatic amines can rapidly absorb atmospheric CO2 to form carbamates or oxidize. Precipitation as a hydrochloride salt locks the molecule in a stable, highly crystalline form[3].
Caption: Synthetic workflow for 1-(2-Phenylthiazol-5-yl)ethanamine hydrochloride.
Self-Validating Experimental Protocol
The following is a self-validating, step-by-step protocol for the final two stages of the synthesis: Reductive Amination and Salt Formation. It is designed to ensure experimental integrity through built-in analytical checkpoints.
Protocol: Reductive Amination and Hydrochloride Salt Precipitation
Reagents Required:
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1-(2-Phenylthiazol-5-yl)ethan-1-one (1.0 eq)
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Ammonium acetate ( NH4OAc , 10.0 eq)
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Sodium cyanoborohydride ( NaBH3CN , 1.5 eq)
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Anhydrous Methanol (MeOH)
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2M HCl in Diethyl Ether
Step-by-Step Methodology:
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Imine Formation: Dissolve 1-(2-Phenylthiazol-5-yl)ethan-1-one in anhydrous MeOH (0.2 M concentration) under an inert Argon atmosphere. Add NH4OAc (10.0 eq). Stir at room temperature for 4 hours.
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Validation Checkpoint 1: Monitor via LC-MS. Do not proceed until the ketone mass ( [M+H]+ ) is fully converted to the imine intermediate. This prevents the formation of the corresponding alcohol byproduct during the reduction phase.
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Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add NaBH3CN (1.5 eq) in portions over 15 minutes to control the exothermic release of hydrogen gas.
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Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation Checkpoint 2: Perform TLC (Eluent: 9:1 DCM:MeOH with 1% NH4OH ). The primary amine should appear as a highly polar spot that stains positive with Ninhydrin (indicating a primary amine).
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Quenching and Extraction: Quench the reaction with 1M NaOH to adjust the pH to >10 (ensuring the amine is in its free base form). Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Salt Formation: Dissolve the crude free base in minimal anhydrous Diethyl Ether. Dropwise, add 2M HCl in Diethyl Ether at 0°C until precipitation ceases and the pH of the supernatant is ~2.
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Isolation: Filter the resulting off-white precipitate under a nitrogen blanket. Wash with cold Diethyl Ether and dry under high vacuum for 24 hours.
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Validation Checkpoint 3: Confirm the final structure via 1H -NMR (DMSO- d6 ). The ethanamine CH proton should appear as a multiplet shifted downfield due to the adjacent protonated amine ( NH3+ ), and the integration of the HCl protons should confirm the stoichiometry (typically dihydrochloride for CAS 921061-07-6)[3].
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References
- Accela ChemBio Product Catalog (CAS 921061-07-6)
- Benchchem Product Data: 1-(2-Phenylthiazol-5-yl)
- ChemicalBook: 921061-07-6 CAS Manufactory Source: ChemicalBook URL
- Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT)
- Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i) thiazole-based complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1907596-44-4,1-(Cyclopropanecarbonyl)pyrrolidin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(2-Phenylthiazol-5-yl)ethylamine | 921061-07-6 | Benchchem [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. 1-(2-Phenylthiazol-5-yl)ethylamine | 921061-07-6 | Benchchem [benchchem.com]
